6-Bromo-7-fluoro-isoindolin-1-one
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Overview
Description
6-Bromo-7-fluoro-isoindolin-1-one is a heterocyclic compound characterized by the presence of bromine and fluorine atoms on an isoindolinone scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-fluoro-isoindolin-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of efficient one-pot reactions and solvent systems such as EtOH–AcOH (v/v, 10:1) to facilitate the synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-fluoro-isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to isoindoline-1,3-dione derivatives under solventless conditions.
Substitution: Reactions with primary amines to form substituted isoindolinones.
Common Reagents and Conditions:
Oxidation: Typically involves heating and solventless conditions.
Substitution: Utilizes primary amines and refluxing conditions in solvents like EtOH–AcOH.
Major Products:
Oxidation: Isoindoline-1,3-dione derivatives.
Substitution: Substituted isoindolinones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-isoindolin-1-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). Molecular docking studies have shown high binding affinity with CDK7, suggesting its potential as an anti-cancer agent . The compound interacts with active amino acid residues of CDK7, influencing cell cycle regulation and exhibiting anti-cancer properties .
Comparison with Similar Compounds
Isoindoline-1,3-dione derivatives: Known for their biological and pharmaceutical applications.
Multifunctionalized isoindole-1,3-diones: Synthesized via coupled oxidation reactions.
Uniqueness: 6-Bromo-7-fluoro-isoindolin-1-one stands out due to its specific substitution pattern with bromine and fluorine atoms, which imparts unique chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C8H5BrFNO |
---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
6-bromo-7-fluoro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H5BrFNO/c9-5-2-1-4-3-11-8(12)6(4)7(5)10/h1-2H,3H2,(H,11,12) |
InChI Key |
XXJVUGLJHPVACN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2)Br)F)C(=O)N1 |
Origin of Product |
United States |
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